Enhanced Acidity (pKa) vs. Non-Fluorinated Cyclopropane Carboxylic Acid
The presence of the gem-difluoro group significantly increases the acidity of the carboxylic acid compared to the non-fluorinated analog. 2,2-Difluorocyclopropanecarboxylic acid has a predicted pKa of 3.22 ± 0.22 . In contrast, the pKa of cyclopropanecarboxylic acid is reported to be 4.56 [1].
| Evidence Dimension | Acidity (pKa) |
|---|---|
| Target Compound Data | pKa = 3.22 ± 0.22 (Predicted) |
| Comparator Or Baseline | Cyclopropanecarboxylic acid; pKa = 4.56 |
| Quantified Difference | A pKa difference of ~1.34 units, representing approximately a 22-fold increase in acidity (more than an order of magnitude). |
| Conditions | Predicted pKa for 2,2-difluorocyclopropanecarboxylic acid ; literature value for cyclopropanecarboxylic acid [1]. |
Why This Matters
The >20-fold increase in acidity alters the compound's ionization state at physiological pH, which directly impacts solubility, protein binding, and overall pharmacokinetic profile.
- [1] Cyclopropanecarboxylic acid. (n.d.). PubChem Compound Summary for CID 15655. View Source
